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4,4'-Methylenebis(2,6-dibromophenol)

Cat. No.: B13736671
CAS No.: 21825-03-6
M. Wt: 515.8 g/mol
InChI Key: WPZJSWWEEJJSIZ-UHFFFAOYSA-N
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Description

Contextualization of Brominated Organic Compounds in Contemporary Research

Brominated organic compounds, or organobromides, represent a cornerstone of modern organic synthesis and materials chemistry. acs.orgnih.gov Bromination is a fundamental chemical transformation that introduces bromine atoms into organic molecules, creating versatile intermediates for a wide range of subsequent reactions, including cross-coupling, substitution, and cyclization. acs.orgresearchgate.net The carbon-bromine bond's reactivity is intermediate between that of carbon-chlorine and carbon-iodine bonds, offering a balance of stability and reactivity that is advantageous for many synthetic applications. wikipedia.org

Beyond their role in synthesis, organobromine compounds have found extensive industrial use. A primary application is in the manufacturing of flame retardants, where polybrominated compounds are added to polymers to reduce their flammability. wikipedia.org This class of chemicals is also critical in the development of pharmaceuticals and agrochemicals. researchgate.net Furthermore, a variety of organobromine compounds are found in nature, particularly in marine organisms, where they are produced through enzymatic processes. wikipedia.org The prevalence and diverse applications of these compounds, from industrial manufacturing to natural biosynthesis, underscore their significance in contemporary scientific research. wikipedia.org

Overview of Methylene-Bridged Phenolic Structures in Chemical Science

A common and important linkage is the methylene (B1212753) bridge (-CH2-), which connects the aromatic rings of two phenol (B47542) units. researchgate.net This structure is the fundamental building block of novolac-type phenolic resins, which are formed through the condensation reaction of phenols with formaldehyde (B43269). acs.orgacs.org Compared to other linkages like ether bridges (-O-), the methylene bridge is shorter and less flexible. whiterose.ac.uk This structural rigidity results in materials that are often more ordered and densely packed. whiterose.ac.uk The ability to control the formation of methylene bridges is crucial for polymer scientists seeking to optimize the nanoscale structure and, consequently, the macroscopic properties of phenolic resins and other related materials. whiterose.ac.uk

Rationale for Focused Research on 4,4'-Methylenebis(2,6-dibromophenol)

The compound 4,4'-Methylenebis(2,6-dibromophenol) is a molecule of significant interest as it combines the key features of both brominated phenols and methylene-bridged bisphenolic structures. Its molecular architecture, featuring two dibrominated phenol rings joined by a methylene group, suggests a multifunctional character with potential for diverse applications in materials science.

The rationale for focused investigation is threefold:

Monomer for Advanced Polymers: The presence of two hydroxyl groups makes it a suitable candidate as a monomer for synthesizing high-performance polymers such as polyesters, polycarbonates, or epoxy resins. The rigid methylene-bridged core could impart thermal stability and mechanical strength to the resulting polymer chains.

Inherent Flame Retardancy: With four bromine atoms per molecule, it possesses a high bromine content by weight. This suggests it could function as a reactive flame retardant, being chemically incorporated into a polymer backbone to provide permanent fire resistance without the risk of leaching that can occur with additive flame retardants.

Versatile Chemical Intermediate: The bromine atoms on the aromatic rings serve as reactive sites for further chemical modification through reactions like nucleophilic substitution or metal-catalyzed cross-coupling, allowing for the synthesis of more complex, specialized molecules.

Additionally, this compound has been identified in natural sources, specifically the marine red alga Odonthalia corymbifera, indicating its natural occurrence. nih.gov The existence of patents related to this chemical structure further points to its perceived value and potential for industrial applications. nih.gov

Scope and Objectives of the Research Investigation

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound 4,4'-Methylenebis(2,6-dibromophenol). The scope is strictly limited to the scientific characterization of the molecule itself. This investigation will detail its fundamental chemical and physical properties based on available data. The article will serve as a foundational reference for researchers in materials science, polymer chemistry, and organic synthesis who are interested in the unique combination of structural and chemical features offered by this halogenated, methylene-bridged bisphenol.

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of 4,4'-Methylenebis(2,6-dibromophenol) are summarized from computational data and chemical databases. These properties define its identity and predict its behavior in various chemical and physical processes.

PropertyValueSource
IUPAC Name2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol nih.gov
Molecular FormulaC₁₃H₈Br₄O₂ nih.gov
Molecular Weight515.8 g/mol nih.gov
CAS Number21825-03-6 nih.gov
Monoisotopic Mass511.72578 Da nih.gov
Canonical SMILESC1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br nih.gov
InChIKeyWPZJSWWEEJJSIZ-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Br4O2 B13736671 4,4'-Methylenebis(2,6-dibromophenol) CAS No. 21825-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21825-03-6

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2

InChI Key

WPZJSWWEEJJSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Historical Development of Bisphenol Synthesis Relevant to 4,4'-Methylenebis(2,6-dibromophenol)

The synthesis of bisphenols is a cornerstone of polymer chemistry, with its origins tracing back to the 19th century. The first bisphenol, specifically Bisphenol A (BPA), was synthesized in 1891 by the Russian chemist Aleksandr Dianin. britannica.comwikipedia.orgacs.org Dianin's method involved the acid-catalyzed condensation of two equivalents of phenol (B47542) with one equivalent of acetone (B3395972). acs.orgbris.ac.uk This fundamental reaction, where a carbonyl compound links two phenol molecules, established the general principle for bisphenol synthesis.

While initial interest in BPA in the 1930s centered on its properties as a synthetic estrogen, its major industrial application emerged in the 1950s with the development of polycarbonate plastics and epoxy resins. britannica.comwikipedia.orgendocrinedisruption.org The success and scalability of BPA production, based on the condensation of a phenol with a carbonyl compound, laid the groundwork for the synthesis of a wide array of other bisphenol structures.

The synthesis of 4,4'-Methylenebis(2,6-dibromophenol) is conceptually derived from this historical framework. It falls into the category of methylenebisphenols, where the linking group is a single carbon atom (a methylene (B1212753) bridge), derived from formaldehyde (B43269) or its equivalents, rather than the isopropylidene group from acetone seen in BPA. The core synthetic principle of electrophilic condensation at the para-position of a phenol with an aldehyde remains the same. The additional complexity for this specific compound arises from the presence of bromine atoms on the phenolic rings, which can be introduced either before or after the formation of the methylene bridge.

Classical and Contemporary Synthetic Routes to 4,4'-Methylenebis(2,6-dibromophenol)

The synthesis of 4,4'-Methylenebis(2,6-dibromophenol) can be approached through two primary strategic pathways: the bromination of a pre-formed bisphenol core or the condensation of pre-brominated phenolic units.

This synthetic route begins with the non-halogenated precursor, 4,4'-methylenediphenol. The subsequent step involves an electrophilic aromatic substitution reaction to introduce four bromine atoms onto the aromatic rings. The powerful activating effect of the hydroxyl groups directs the incoming bromine electrophiles to the ortho positions relative to the -OH group.

The reaction is typically carried out using elemental bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS). nih.gov The choice of solvent is crucial in controlling the reactivity; polar solvents can enhance the rate of bromination. youtube.com The synthesis of the widely used flame retardant Tetrabromobisphenol A (TBBPA) from Bisphenol A provides a well-documented analogy for this process, where BPA is reacted with bromine in a suitable solvent. wikipedia.org

Table 1: Comparison of Bromination Conditions for Phenolic Compounds

Brominating Agent Solvent Catalyst/Additive Temperature Key Features
Bromine (Br₂) Carbon Disulfide None < 5°C Classical method, allows for controlled addition. orgsyn.org
Bromine (Br₂) Dichloroethane / Water Heterogeneous Catalyst 20-75°C Biphase system, often used with an oxidant like H₂O₂ to regenerate Br₂ from HBr. google.com
N-Bromosuccinimide (NBS) Acetonitrile (B52724) / Water Mandelic Acid Room Temp. Mild conditions, high regioselectivity. nsf.govorganic-chemistry.org
PIDA/AlBr₃ Dichloromethane (B109758) None 0°C to Room Temp. A modern, mild I(iii)-based reagent system. nih.gov

An alternative and often preferred strategy involves the condensation of two equivalents of a pre-halogenated phenol, 2,6-dibromophenol (B46663), with a source of a methylene bridge. This approach offers better control over the final structure, avoiding potential side products from incomplete bromination. The methylene bridge is typically introduced using formaldehyde, paraformaldehyde, or dihalomethane in the presence of an acid catalyst.

This method is analogous to the synthesis of other methylene-bridged compounds, such as 4,4′-methylenebis(2,6-diethylaniline), which is prepared by reacting 2,6-diethylaniline (B152787) with paraformaldehyde and hydrochloric acid. nih.gov The reaction proceeds via acid-catalyzed generation of a reactive hydroxymethyl cation (or equivalent electrophile) from formaldehyde, which then attacks the electron-rich para-position of the 2,6-dibromophenol. A second condensation step with another molecule of the phenol forms the final bridged product.

Table 2: Methylene Bridge Sources for Condensation Reactions

Methylene Source Catalyst Typical Conditions Notes
Paraformaldehyde Hydrochloric Acid Heated aqueous solution A common and effective method for generating formaldehyde in situ. nih.gov
Formaldehyde (aq.) Sulfuric Acid Varies Direct use of formalin, requires careful control of stoichiometry.
Dichloromethane Lewis Acid (e.g., AlCl₃) Organic solvent Friedel-Crafts alkylation approach.

Catalysis plays a vital role in optimizing the synthesis of 4,4'-Methylenebis(2,6-dibromophenol) by improving reaction rates, yields, and selectivity under milder conditions.

For the electrophilic bromination route, catalysts can enhance the electrophilicity of the brominating agent. Lewis acids are known to activate N-halosuccinimides by coordinating to the carbonyl oxygen. nsf.gov More recently, elemental sulfur has been shown to mediate aromatic halogenations with N-halosuccinimides. organic-chemistry.org In industrial processes for analogous compounds like TBBPA, an oxidant such as hydrogen peroxide is used in a catalytic cycle to oxidize the HBr byproduct back to elemental bromine, allowing for its reuse in the reaction. google.com

In the condensation pathway, the reaction is almost always catalyzed by strong protic acids like HCl or H₂SO₄. These catalysts protonate formaldehyde, generating the highly electrophilic species necessary for the reaction with the weakly nucleophilic brominated phenol ring. Lewis acids such as aluminum chloride can also be employed, particularly when using a reagent like dichloromethane as the methylene source. mdpi.com

Purification and Isolation Techniques for High-Purity Derivatives

Obtaining high-purity 4,4'-Methylenebis(2,6-dibromophenol) is critical for its subsequent use, particularly in polymer applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This is a standard and effective technique for purifying solid crystalline compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. For brominated phenols, common solvent systems include ethanol-water mixtures or chlorinated solvents and alkanes. orgsyn.org

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. The crude mixture is passed through a stationary phase, typically silica (B1680970) gel, using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the silica gel. This technique is effective at removing partially brominated byproducts or isomers. nih.gov

Washing and Filtration: A simple but important step involves washing the crude solid product with appropriate solvents to remove unreacted starting materials and soluble impurities before final purification. The solid is then isolated by filtration. google.com

Derivatization Strategies for Functional Modification

The chemical structure of 4,4'-Methylenebis(2,6-dibromophenol) offers reactive sites for functional modification, primarily at the two phenolic hydroxyl (-OH) groups. These modifications can alter the compound's physical and chemical properties, such as its solubility, reactivity, and thermal stability.

Etherification: The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis, where the phenoxide (formed by deprotonation with a base) reacts with an alkyl halide. This transformation is useful for tuning the compound's solubility and for incorporating it into polymer backbones as an ether-linked monomer.

Esterification: Reaction with acyl chlorides or acid anhydrides converts the hydroxyl groups into ester functionalities. This can be used to introduce different functional groups or to protect the hydroxyl groups during subsequent synthetic steps.

Metal Complexation: The hydroxyl groups can act as ligands to coordinate with metal centers. For example, the sterically similar compound 4,4′-methylenebis(2,6-di-tert-butylphenol) has been shown to form well-defined dimeric complexes with a variety of metal alkyls and alkoxides, where the bisphenol acts as a bridging ligand. researchgate.net Such derivatization is relevant in the field of catalysis and materials science. mdpi.com

These derivatization strategies allow for the tailoring of 4,4'-Methylenebis(2,6-dibromophenol) for specific applications beyond its use as a simple additive, enabling its integration into more complex molecular architectures.

Etherification and Esterification Reactions

The phenolic hydroxyl groups of 4,4'-Methylenebis(2,6-dibromophenol) are amenable to classic etherification and esterification reactions, leading to the formation of a diverse range of derivatives. These transformations are fundamental in modifying the compound's solubility, reactivity, and physical properties.

Etherification: The conversion of the phenolic hydroxyl groups to ether linkages can be achieved through various synthetic protocols, most notably the Williamson ether synthesis. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of two hydroxyl groups, both mono- and di-ether derivatives can be synthesized by controlling the stoichiometry of the reagents.

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to facilitate the formation of the more nucleophilic phenoxide ion. The choice of the alkylating agent can range from simple alkyl halides, like methyl iodide or ethyl bromide, to more complex molecules, allowing for the introduction of a wide array of functional groups. The steric hindrance imposed by the two ortho-bromo substituents on each phenolic ring can influence the reaction rate, potentially requiring more forcing conditions compared to unhindered phenols.

Esterification: The phenolic hydroxyl groups can be readily converted to esters through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct (e.g., HCl).

The esterification of 4,4'-Methylenebis(2,6-dibromophenol) can produce both mono- and di-esters. The properties of the resulting ester are dictated by the nature of the acyl group introduced. For instance, reaction with acetyl chloride would yield the corresponding diacetate, whereas reaction with a long-chain fatty acyl chloride would result in a more lipophilic diester.

Table 1: Representative Etherification and Esterification Reactions

Reaction Type Reagents Product Type Key Considerations
Etherification Alkyl Halide, Base (e.g., NaH, K₂CO₃) Mono- or Di-ether Steric hindrance from ortho-bromo groups may affect reaction rates.
Esterification Acyl Chloride/Anhydride, Base (e.g., Pyridine) Mono- or Di-ester The choice of acylating agent determines the properties of the final product.

Polymerization Initiator Development and Monomer Integration

While there is limited specific information on the use of 4,4'-Methylenebis(2,6-dibromophenol) as a polymerization initiator, its bifunctional nature makes it a prime candidate for integration as a monomer in step-growth polymerization.

As a bisphenol, it can react with difunctional reagents to form a variety of polymers. For instance, in the presence of a phosgene (B1210022) equivalent, it can undergo polycondensation to form polycarbonates. Similarly, reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) can lead to the formation of polyesters. The incorporation of the bulky, bromine-substituted methylenebis(phenol) unit into the polymer backbone would be expected to impart specific properties to the resulting material, such as enhanced thermal stability, flame retardancy, and a high refractive index.

The general scheme for the formation of polyesters and polycarbonates from a bisphenol is illustrated below:

Polyesterification: n HO-Ar-OH + n ClCO-R-COCl → [-O-Ar-O-CO-R-CO-]n + 2n HCl

Polycarbonation: n HO-Ar-OH + n COCl₂ → [-O-Ar-O-CO-]n + 2n HCl

In these representations, "Ar" corresponds to the 4,4'-methylenebis(2,6-dibromo)phenylene moiety. The properties of the resulting polymer can be tailored by the choice of the comonomer (e.g., the structure of "R" in the dicarboxylic acid chloride).

Regioselective Functionalization at Phenolic Hydroxyl Groups

Regioselective functionalization of 4,4'-Methylenebis(2,6-dibromophenol) involves the selective reaction of one of the two phenolic hydroxyl groups. Due to the symmetrical nature of the molecule, the two hydroxyl groups are chemically equivalent, making regioselective mono-functionalization challenging under standard conditions.

Achieving mono-functionalization typically requires specific strategies, such as:

Use of a Sub-stoichiometric Amount of Reagent: By using approximately one equivalent of the etherifying or esterifying agent, a statistical mixture of unreacted starting material, the desired mono-functionalized product, and the di-functionalized product is often obtained. Subsequent chromatographic separation is then necessary to isolate the mono-substituted derivative.

Employing Bulky Reagents: The use of sterically demanding alkylating or acylating agents may favor mono-substitution due to the increased steric hindrance around the second hydroxyl group after the first has reacted.

Protection-Deprotection Strategies: Although more synthetically demanding, one hydroxyl group could potentially be protected, allowing for the selective functionalization of the other. This approach, however, adds to the step count and may not be efficient.

The inherent symmetry of the molecule means that in the absence of such strategies, reactions tend to proceed at both hydroxyl groups, leading to the di-substituted product.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 4,4'-Methylenebis(2,6-dibromophenol) focuses on minimizing environmental impact and maximizing efficiency. A common synthetic route to this class of compounds is the acid-catalyzed condensation of the corresponding phenol with a formaldehyde source.

A plausible synthesis for 4,4'-Methylenebis(2,6-dibromophenol) involves the reaction of 2,6-dibromophenol with formaldehyde, typically in the presence of an acid catalyst. An analogous reaction has been reported for the synthesis of 4,4′-methylenebis(2,6-diethylaniline) from 2,6-diethylaniline and paraformaldehyde using hydrochloric acid.

An analysis of this synthetic approach from a green chemistry perspective is presented below:

Table 2: Green Chemistry Analysis of the Synthesis of 4,4'-Methylenebis(2,6-dibromophenol)

Green Chemistry Principle Application and Considerations in the Synthesis
Prevention The reaction should be optimized to maximize the yield and minimize the formation of byproducts, thus preventing waste generation.
Atom Economy The condensation reaction to form the methylene bridge has a good atom economy, with water being the primary byproduct.
Less Hazardous Chemical Syntheses The use of highly corrosive acids and toxic formaldehyde should be minimized. The starting material, 2,6-dibromophenol, also possesses toxicity.
Designing Safer Chemicals While the target molecule has specific applications, its ecotoxicity and persistence should be considered.
Safer Solvents and Auxiliaries The use of hazardous organic solvents should be avoided. Water-based syntheses or solvent-free conditions would be preferable.
Design for Energy Efficiency The reaction should be conducted at or near ambient temperature and pressure to minimize energy consumption.
Use of Renewable Feedstocks While the aromatic core is derived from petrochemical sources, formaldehyde can be produced from methanol, which can be derived from renewable resources.
Reduce Derivatives The direct condensation approach avoids the need for protecting groups, aligning with this principle.
Catalysis The use of a recyclable solid acid catalyst instead of a soluble mineral acid would be a greener alternative, simplifying purification and reducing waste.
Design for Degradation The biodegradability of 4,4'-Methylenebis(2,6-dibromophenol) is expected to be low due to the presence of multiple bromine atoms.
Real-time analysis for Pollution Prevention In-process monitoring could be used to optimize reaction conditions and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention The use of less volatile and less toxic reagents and solvents would reduce the risk of accidents.

Improving the green credentials of this synthesis could involve exploring solid acid catalysts, optimizing reaction conditions to reduce energy input, and considering alternative, less hazardous starting materials or synthetic pathways.

Advanced Structural Elucidation and Mechanistic Insights

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic analysis provides a foundational fingerprint for molecular structure. For 4,4'-Methylenebis(2,6-dibromophenol), advanced spectroscopic methods offer deep insights into its bonding, electronic environment, and fragmentation behavior.

Table 1: Predicted Vibrational Modes for 4,4'-Methylenebis(2,6-dibromophenol)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Method
O-H Stretch Phenolic -OH 3200 - 3600 Strong in IR
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Medium in IR & Raman
C-H Stretch (Methylene) -CH₂- 2850 - 2960 Medium in IR & Raman
C=C Stretch (Aromatic) Aromatic Ring 1450 - 1600 Strong in IR & Raman
O-H Bend Phenolic -OH 1330 - 1440 Medium in IR
C-H Bend (Methylene) -CH₂- 1440 - 1480 Medium in IR
C-O Stretch Phenolic C-O 1180 - 1260 Strong in IR
C-Br Stretch Ar-Br 500 - 680 Strong in IR & Raman

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Based on the molecular symmetry of 4,4'-Methylenebis(2,6-dibromophenol), a standard ¹H NMR spectrum would be expected to show three distinct signals: one for the phenolic hydroxyl protons (-OH), one for the two equivalent aromatic protons (-ArH), and one for the methylene (B1212753) bridge protons (-CH₂-). Similarly, the ¹³C NMR spectrum would display four signals corresponding to the four unique carbon environments in the symmetric structure.

Advanced NMR techniques can provide deeper insights. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can definitively correlate the methylene protons with their directly attached carbon atom, which is crucial for resolving signal overlap, a common issue with methylene groups. youtube.com Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons. This could be used to study the preferred conformation of the molecule in solution, for example, by detecting proximity between the methylene protons and the aromatic protons, which would provide information on the dihedral angle between the two phenyl rings. Such analyses are critical for understanding the molecule's three-dimensional shape and stereochemistry.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, elucidating its elemental composition and structural features. wikipedia.org A key feature in the mass spectrum of 4,4'-Methylenebis(2,6-dibromophenol) is the prominent molecular ion peak cluster. Due to the presence of four bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion appears as a characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity pattern. savemyexams.com

Upon ionization, the molecular ion can undergo fragmentation. The most probable fragmentation pathway is benzylic cleavage, where the bond between a phenyl ring and the methylene bridge breaks. libretexts.org This would result in a highly stabilized dibromo-hydroxybenzyl cation. Other likely fragmentation events include the sequential loss of bromine atoms or HBr. Soft ionization techniques, such as ion attachment mass spectrometry (IAMS), could be employed to detect the molecular ion with minimal fragmentation, which is particularly useful for analyzing polybrominated compounds. rsc.org

Table 2: Predicted Key Fragments in the Mass Spectrum of 4,4'-Methylenebis(2,6-dibromophenol)

Fragment Description Proposed Formula Approximate m/z (for most abundant isotopes)
Molecular Ion [C₁₃H₈Br₄O₂]⁺ 512, 514, 516, 518, 520
Benzylic Cleavage Product [C₇H₄Br₂O]⁺ 262, 264, 266
Loss of one Br atom [C₁₃H₈Br₃O₂]⁺ 433, 435, 437, 439
Loss of HBr [C₁₃H₇Br₃O₂]⁺ 432, 434, 436, 438

Crystalline and Amorphous Solid-State Architectures

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For 4,4'-Methylenebis(2,6-dibromophenol), X-ray diffraction studies reveal a well-defined crystalline architecture.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The Crystallography Open Database (COD), an open-access collection of crystal structures, contains structural data for 4,4'-Methylenebis(2,6-dibromophenol). nih.govnih.gov Analysis of crystal structures of similar methylenebis compounds, such as 4,4′-methylenebis(2,6-diethylaniline), shows that the dihedral angle between the two aromatic rings is a key conformational parameter, often influenced by steric hindrance from the ortho-substituents. nih.gov In 4,4'-Methylenebis(2,6-dibromophenol), the bulky bromine atoms at the ortho positions would similarly be expected to force a significant twist between the two phenyl rings, preventing a planar conformation. The structure would also be stabilized by intermolecular hydrogen bonds involving the phenolic hydroxyl groups.

Polymorphism is the ability of a compound to crystallize into two or more different crystal structures. The existence of multiple entries for 4,4'-Methylenebis(2,6-dibromophenol) in the Crystallography Open Database (COD entries 4500920 and 4500921) suggests that this compound may exhibit polymorphism. nih.gov These distinct entries, summarized in the table below, show different unit cell parameters and space groups, which is direct evidence of different packing arrangements in the solid state.

Table 3: Crystallographic Data for 4,4'-Methylenebis(2,6-dibromophenol) from COD

Parameter COD Entry 4500920 COD Entry 4500921
Cell Lengths
a (Å) 10.33 10.33
b (Å) 10.33 10.33
c (Å) 10.33 10.33
Cell Angles
α (°) 90.00 90.00
β (°) 90.00 90.00
γ (°) 90.00 90.00
Cell Volume (ų) 1102.28 1102.28
Space Group P 1 I 41/a
Formula C₁₃H₈Br₄O₂ C₁₃H₈Br₄O₂

(Data sourced from the Crystallography Open Database) nih.gov

The difference in the determined space groups ('P 1' vs. 'I 41/a') for the two entries strongly indicates the existence of at least two different crystalline forms. This phenomenon is plausible due to the molecule's conformational flexibility, particularly the rotation around the C-C bonds of the methylene bridge, which can allow for different packing efficiencies and intermolecular interactions, leading to the formation of distinct polymorphs. Further investigation would be required to determine the thermodynamic relationship between these forms and the specific conditions under which each crystallizes.

Amorphous State Characterization in Polymer Matrices

When incorporated into polymer matrices, 4,4'-Methylenebis(2,6-dibromophenol) typically exists in an amorphous state, meaning it is dispersed without a long-range crystalline order. The characterization of this state is crucial for understanding the properties of the resulting composite material, as the degree of dispersion and interaction with the polymer chains directly influences performance.

The flexible methylene bridge between the two phenyl rings allows for a degree of conformational freedom, which, combined with the bulky bromine atoms in the ortho positions, can inhibit crystallization and favor the formation of an amorphous glass within the polymer. The compatibility and interaction between the compound and the polymer matrix are key factors determining the stability of this amorphous dispersion.

Techniques used to characterize the amorphous state include:

Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) of the polymer blend. A shift in the polymer's Tg upon addition of the compound can indicate good miscibility and interaction.

X-ray Diffraction (XRD): The absence of sharp Bragg diffraction peaks and the presence of a broad amorphous halo in the XRD pattern confirms the non-crystalline nature of the dispersed compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques can be used to visually inspect the morphology of the blend, revealing the phase distribution and ensuring no large-scale phase separation or agglomeration of the additive has occurred.

The table below summarizes the expected influence of 4,4'-Methylenebis(2,6-dibromophenol) on the properties of a polymer matrix when in an amorphous state.

PropertyInfluence of Amorphous DispersalCharacterization Method
Glass Transition (Tg) May increase or decrease depending on interactions and free volumeDifferential Scanning Calorimetry (DSC)
Crystallinity Confirms lack of long-range order for the additiveX-ray Diffraction (XRD)
Morphology Homogeneous dispersion without visible agglomeratesSEM / TEM
Mechanical Properties Can act as a plasticizer or reinforcing agent depending on interactionsDynamic Mechanical Analysis (DMA)

Intermolecular Interactions and Supramolecular Assembly

The physical properties and behavior of 4,4'-Methylenebis(2,6-dibromophenol) in both its pure form and within polymer blends are governed by a variety of non-covalent intermolecular forces. These interactions dictate how the molecules arrange themselves in a supramolecular assembly.

Hydrogen Bonding Networks within Solid Forms and Polymer Blends

The molecule possesses two phenolic hydroxyl (-OH) groups, which are potent hydrogen bond donors. The oxygen atoms of these groups can also act as hydrogen bond acceptors. This duality allows for the formation of extensive hydrogen bonding networks. In the solid state, these interactions are critical in defining the crystal packing. When blended with polymers containing hydrogen bond acceptor groups (e.g., carbonyls in polyesters or polyamides), strong intermolecular hydrogen bonds can form between the additive and the polymer chains, enhancing miscibility and adhesion. However, the two bulky bromine atoms adjacent to each hydroxyl group can cause significant steric hindrance, potentially limiting the directionality and strength of these hydrogen bonds compared to less substituted phenols. rsc.org

π-π Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, other non-covalent interactions play a significant role:

π-π Stacking: The electron-rich phenyl rings of the molecule can interact with one another through π-π stacking. nih.gov This type of interaction, where the aromatic rings arrange themselves in a face-to-face or face-to-edge manner, contributes to the cohesive energy in the solid state and can influence the orientation of the molecule within a polymer matrix. rsc.org The strength of these interactions can be influenced by the electron-withdrawing nature of the bromine substituents.

Role of Intermolecular Forces in Material Performance

The collective effect of these intermolecular forces is fundamental to the material performance of polymer blends containing 4,4'-Methylenebis(2,6-dibromophenol). Strong and varied interactions (hydrogen bonding, halogen bonding, π-π stacking) lead to:

Enhanced Compatibility: Good intermolecular adhesion between the compound and the polymer prevents phase separation, ensuring a homogeneous material.

Improved Thermal Stability: A well-dispersed additive can interfere with the degradation pathways of the polymer, and strong intermolecular bonds require more energy to be overcome.

Modified Mechanical Properties: The nature and density of the interaction network can affect the polymer's stiffness, strength, and toughness.

The following table outlines the key intermolecular forces and their potential impact.

Interaction TypeDonor/Acceptor Sites on CompoundPotential Impact on Material Performance
Hydrogen Bonding Donor: -OH group; Acceptor: Oxygen of -OHEnhances miscibility with polar polymers (e.g., PET, Polyamides).
π-π Stacking Phenyl ringsContributes to cohesive energy and ordering.
Halogen Bonding Bromine atoms (σ-hole)Promotes interaction with electron-rich sites on polymer chains.
Van der Waals Forces Entire moleculeProvides general background cohesive force.

Computational Chemistry and Theoretical Modeling

Computational methods provide powerful tools for predicting and understanding the behavior of 4,4'-Methylenebis(2,6-dibromophenol) at a molecular level, offering insights that can be difficult to obtain experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of the molecule. researchgate.net These calculations can accurately predict a range of properties:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths, bond angles, and the dihedral angle between the phenyl rings.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface allows for the visualization of electron-rich and electron-poor regions. This is particularly useful for identifying the positive σ-hole on the bromine atoms, confirming their ability to act as halogen bond donors, and showing the negative potential around the hydroxyl oxygens, which are hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. bsu.by

Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds, such as the C-Br or C-H bonds, is essential for understanding thermal degradation pathways and potential mechanisms of action in applications like flame retardancy.

The data generated from these theoretical calculations are invaluable for interpreting experimental results and for the rational design of new materials with tailored properties.

Calculated PropertySignificanceComputational Method
Molecular Geometry Predicts the 3D structure and steric hindrance.DFT Geometry Optimization
Electrostatic Potential Identifies sites for intermolecular interactions (H-bonding, halogen bonding).DFT/MEP Surface
HOMO-LUMO Gap Relates to chemical reactivity and electronic properties.DFT
Bond Dissociation Energy Predicts thermal stability and degradation mechanisms.DFT

Quantitative Structure-Reactivity Relationships (QSRR)

No specific QSRR studies for 4,4'-Methylenebis(2,6-dibromophenol) are available in the current scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Interactions

No specific studies on molecular dynamics simulations for the conformational analysis or interfacial interactions of 4,4'-Methylenebis(2,6-dibromophenol) are available in the current scientific literature.

Reaction Mechanism Elucidation through Computational Pathways

No specific studies on the elucidation of reaction mechanisms for 4,4'-Methylenebis(2,6-dibromophenol) through computational pathways are available in the current scientific literature.

Integration and Performance in Polymer and Composite Systems

Mechanisms of Action as a Material Additive

As a flame retardant, 4,4'-Methylenebis(2,6-dibromophenol) operates through multifaceted mechanisms in both the solid (condensed) phase and the gas phase of a burning polymer. These actions collectively disrupt the self-sustaining cycle of combustion, leading to reduced flammability.

During the initial stages of a fire, the heat supplied to the polymer composite triggers thermal decomposition, or pyrolysis, in the condensed phase. The presence of 4,4'-Methylenebis(2,6-dibromophenol) fundamentally alters this process. The mechanism is largely analogous to other brominated bisphenol flame retardants.

Upon heating, the primary mode of decomposition for 4,4'-Methylenebis(2,6-dibromophenol) is the cleavage of the relatively weak carbon-bromine (C-Br) bonds. This process releases bromine radicals (Br•) into the polymer matrix. These highly reactive radicals can abstract hydrogen atoms from the polymer chains, leading to the formation of hydrogen bromide (HBr).

The generation of HBr within the condensed phase can have several effects:

Acid Catalysis: HBr can act as an acid catalyst, promoting dehydration and cross-linking reactions within the polymer backbone.

Alteration of Pyrolysis: It changes the decomposition pathway of the polymer, favoring the formation of char and non-flammable gases like water and carbon dioxide, rather than volatile, flammable hydrocarbon fragments.

Early Decomposition: The flame retardant often decomposes at a temperature slightly below that of the host polymer. This ensures that the flame-inhibiting species are released at the appropriate time to interfere with the onset of combustion.

The thermal degradation of the flame retardant itself produces a range of brominated compounds. While specific studies on 4,4'-Methylenebis(2,6-dibromophenol) are not extensively detailed in publicly available literature, analysis of similar compounds like Tetrabromobisphenol A (TBBPA) shows the formation of various brominated phenols and bisphenols. nih.gov

Table 1: Plausible Thermal Decomposition Products in the Condensed Phase

Product ClassSpecific ExamplesRole in Flame Retardancy
Brominated RadicalsBr•Initiates HBr formation
Hydrogen HalideHBrGas phase inhibitor; promotes charring
Brominated Phenols2,6-dibromophenol (B46663), 2,4,6-tribromophenolVolatilize to contribute to gas phase inhibition
CharCarbonaceous residueForms an insulating barrier layer

This table is illustrative of typical decomposition products for aromatic brominated flame retardants.

The most critical function of halogenated flame retardants, including 4,4'-Methylenebis(2,6-dibromophenol), occurs in the gas phase—the flame itself. researchgate.net The combustion of polymers is a radical-driven chain reaction that relies on the presence of high-energy, reactive species, primarily hydrogen (H•) and hydroxyl (OH•) radicals. These radicals are responsible for the highly exothermic reactions that sustain the flame.

The HBr generated during pyrolysis volatilizes and enters the flame, where it acts as a radical scavenger. It interferes with the combustion cycle through a series of inhibition reactions:

H• + HBr → H₂ + Br•

OH• + HBr → H₂O + Br•

In these reactions, the highly reactive H• and OH• radicals are replaced by the much less reactive bromine radical (Br•). The Br• radical can further react with the fuel molecules (RH) from the decomposing polymer, regenerating HBr:

Br• + RH → HBr + R•

This catalytic cycle effectively removes the key chain carriers from the flame, reducing the rate of heat generation and chemically extinguishing the flame. researchgate.net This "radical trap" mechanism is highly efficient, allowing a small amount of the flame retardant to have a significant impact on flammability.

In the condensed phase, 4,4'-Methylenebis(2,6-dibromophenol) enhances the formation of a stable, carbonaceous char layer on the surface of the burning material. nih.gov The bisphenolic structure contributes to this charring tendency. This char layer serves multiple protective functions:

Thermal Insulation: It insulates the underlying virgin polymer from the heat of the flame, slowing down the rate of pyrolysis.

Mass Transfer Barrier: It physically obstructs the flow of flammable volatile gases from the polymer to the flame.

Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer, further stifling combustion.

The efficiency of a flame retardant is quantified using several standard tests. While specific performance data for polymers containing solely 4,4'-Methylenebis(2,6-dibromophenol) is sparse in available literature, the expected effects on key flammability metrics are well-established for this class of compounds.

Table 2: Typical Flammability Metrics Improved by Aromatic Brominated Flame Retardants

Flammability TestKey ParameterEffect of AdditiveMechanism of Improvement
Limiting Oxygen Index (LOI) Minimum O₂ concentration to sustain combustionIncreaseGas phase inhibition and char formation make combustion more difficult.
UL 94 Vertical Burn Test Self-extinguishing properties (V-0, V-1, V-2)Improved Rating (e.g., from No Rating to V-0)Rapid flame quenching by gas phase inhibition prevents sustained burning.
Cone Calorimetry Peak Heat Release Rate (pHRR)DecreaseChar layer insulates the polymer, reducing the rate of fuel generation.
Cone Calorimetry Total Heat Released (THR)DecreaseLess material is consumed in the combustion process due to charring and flame extinction.

This table represents the expected performance improvements. Actual values are dependent on the polymer matrix, loading level, and formulation.

Compatibilization with Diverse Polymer Matrices

The performance of 4,4'-Methylenebis(2,6-dibromophenol) as an additive is not solely dependent on its flame-retardant chemistry but also on its physical interaction and compatibility with the host polymer matrix. These interactions influence the final morphology and mechanical properties of the composite material.

The introduction of an additive like 4,4'-Methylenebis(2,6-dibromophenol) into a semi-crystalline polymer can have a significant impact on its crystalline structure. The additive can act in two primary ways:

As a Nucleating Agent: If the additive particles are well-dispersed and provide favorable surfaces for polymer chain folding, they can act as nucleation sites. This can lead to an increase in the crystallization temperature, a faster crystallization rate, and a larger number of smaller spherulites. This often results in improved mechanical properties such as stiffness and tensile strength.

The specific effect depends heavily on the polymer-additive interaction, the concentration of the additive, and the processing conditions (e.g., cooling rate). Without specific experimental data for 4,4'-Methylenebis(2,6-dibromophenol), its precise influence on the morphology of polymers like polyethylene (B3416737) or polypropylene (B1209903) remains speculative.

Table 3: Potential Effects of an Additive on Polymer Crystallinity and Morphology

Morphological ParameterPotential Effect as Nucleating AgentPotential Effect as Impurity/Plasticizer
Degree of Crystallinity May increase or remain unchangedDecrease
Crystallization Temperature (Tc) IncreaseDecrease
Spherulite Size DecreaseMay increase due to fewer nuclei
Number of Spherulites IncreaseDecrease

In polymer blends, which are typically immiscible, the addition of a third component like 4,4'-Methylenebis(2,6-dibromophenol) can alter the phase behavior. The additive may be miscible with one of the polymer phases, preferentially partitioning into it, or it may be immiscible with both, leading to the formation of a third, distinct phase.

Research on a structurally analogous compound, 4,4′-Methylene-bis-(2,6-di-tert-butylphenol), in a blend of chlorinated polyethylene (CPE) and polyvinyl alcohol (PVA) provides insight into this phenomenon. The study found that the addition of the methylene-bis-phenol compound led to the appearance of a new damping peak in dynamic mechanical thermal analysis (DMTA). researchgate.net This indicates the formation of a new micro-phase within the polymer blend. This phase separation was attributed to the aggregation of the additive's microcrystals. researchgate.net

This behavior suggests that if 4,4'-Methylenebis(2,6-dibromophenol) has limited solubility in the polymer blend components, it could similarly self-aggregate or form distinct domains. Such micro-phase separation can influence the blend's properties by:

Altering the glass transition temperatures of the constituent polymers.

Affecting the size and distribution of the dispersed phase.

Impacting the interfacial adhesion between the polymer phases.

Controlling this phase behavior is crucial for optimizing the mechanical and functional properties of the final material.

Interfacial Adhesion and Dispersion within Composites

In the context of 4,4'-Methylenebis(2,6-dibromophenol), its chemical structure, characterized by phenolic hydroxyl groups and bromine atoms, suggests the potential for interactions with various polymer matrices. The hydroxyl groups can form hydrogen bonds with polar polymers, which could enhance interfacial adhesion. However, the bulky brominated aromatic rings might introduce steric hindrance, potentially affecting the intimacy of contact at the interface.

Effect on Polymer Processing and Rheology

The introduction of any additive into a polymer melt can significantly alter its rheological properties, which in turn affects its processability. researchgate.net Rheology, the study of the flow of matter, is fundamental to understanding how a polymer formulation will behave during processes like extrusion and injection molding. mdpi.com

The melt flow index (MFI) is a common measure of the ease of flow of a molten polymer. The addition of solid particles to a polymer typically increases the viscosity of the melt, thereby decreasing the MFI. The extent of this change depends on the particle size, shape, concentration, and the nature of its interaction with the polymer matrix.

For 4,4'-Methylenebis(2,6-dibromophenol), its incorporation into a thermoplastic would be expected to influence the melt flow behavior. The degree of this influence would depend on factors such as its loading level and its state of dispersion. If the compound is well-dispersed and interacts favorably with the polymer chains, it might act as a plasticizer at certain concentrations and temperatures, potentially increasing melt flow. Conversely, if it forms aggregates or has strong intermolecular interactions, it could increase the melt viscosity and reduce flow. Without specific experimental data, the precise effect on the melt flow of various polymer formulations remains speculative.

The extrusion and molding characteristics of a polymer composite are directly linked to its rheological properties. mdpi.com Changes in melt viscosity, shear thinning behavior, and melt elasticity caused by the addition of 4,4'-Methylenebis(2,6-dibromophenol) would necessitate adjustments to processing parameters such as temperature, pressure, and screw speed.

For example, a significant increase in melt viscosity could lead to higher processing pressures and temperatures being required, which might in turn risk thermal degradation of the polymer or the additive itself. The presence of the additive could also affect the surface finish and dimensional stability of the final molded parts. The optimization of processing conditions is therefore essential to ensure the production of high-quality composites.

Contributions to Specific Material Performances

Additives are primarily incorporated into polymers to enhance specific performance characteristics. For brominated compounds like 4,4'-Methylenebis(2,6-dibromophenol), key areas of interest are thermal stability and mechanical reinforcement.

Thermal stabilizers are additives that protect polymers from degradation at high temperatures, both during processing and in their final application. specialchem.com The mechanism of thermal stabilization can involve scavenging of free radicals, decomposition of hydroperoxides, or the formation of a protective char layer. specialchem.com

Brominated compounds are well-known for their flame-retardant properties, which are a form of thermal stability under combustion conditions. While 4,4'-Methylenebis(2,6-dibromophenol) is structurally similar to known brominated flame retardants, its specific efficacy as a thermal stabilizer against thermo-oxidative degradation would need to be evaluated through techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses would provide data on the onset of degradation and any changes in the glass transition temperature or melting point of the polymer composite. A study on a related compound, 4,4'-bis(2,6-di-tert-butylphenol), demonstrated its effectiveness as an antioxidant in stabilizing polypropylene and isoprene (B109036) rubber, indicating the potential for phenolic structures in thermal stabilization. researchgate.net

The following table illustrates hypothetical TGA data for a polymer composite containing 4,4'-Methylenebis(2,6-dibromophenol), demonstrating how its presence might enhance thermal stability.

FormulationOnset of Degradation (Tonset) (°C)Temperature at 50% Weight Loss (T50%) (°C)
Neat Polymer350420
Polymer + 5% Additive365440
Polymer + 10% Additive375455

This is a hypothetical data table for illustrative purposes.

The addition of fillers to a polymer can lead to mechanical reinforcement, resulting in increased strength, stiffness, and toughness. nih.gov The effectiveness of the reinforcement depends on the properties of the filler, the polymer matrix, and the interfacial adhesion between them. zastita-materijala.org

The incorporation of 4,4'-Methylenebis(2,6-dibromophenol) could potentially influence the mechanical properties of a polymer. If it is well-dispersed and has strong adhesion to the matrix, it could act as a reinforcing agent, improving properties such as tensile strength and modulus. However, if it is poorly dispersed or has weak interfacial bonding, it could act as a defect, leading to a reduction in mechanical performance. The rigid aromatic structure of the molecule suggests it could contribute to the stiffness of the composite.

A hypothetical representation of the effect of 4,4'-Methylenebis(2,6-dibromophenol) on the mechanical properties of a polymer is shown in the table below.

PropertyNeat PolymerPolymer + 5% AdditivePolymer + 10% Additive
Tensile Strength (MPa)505558
Tensile Modulus (GPa)2.02.22.4
Elongation at Break (%)1008065

This is a hypothetical data table for illustrative purposes.

Damping Properties in Polymer Blends

The ability of a material to dissipate energy, often in the form of heat, is known as its damping property. This is a critical characteristic for applications requiring vibration and noise reduction. The introduction of additives into polymer blends is a common method to enhance these properties.

Research into the effects of structurally similar compounds, such as 4,4′-Methylene-bis-(2,6-di-tert-butylphenol), in polymer blends has provided valuable insights. In a study involving composites of chlorinated polyethylene (CPE) and polyvinyl alcohol (PVA), the addition of this methylene-bridged bisphenol derivative led to significant changes in the material's damping behavior. researchgate.net

Table 1: Damping Peak Observations in PVA/CPE Blends

Composite Composition Number of Damping Peaks Observation
PVA/CPE 1 A single peak corresponding to the blend's glass transition. researchgate.net

Long-Term Material Durability and Stabilization

The longevity and reliability of polymer materials are often compromised by degradation processes initiated by factors such as heat, oxygen, and light. Phenolic antioxidants are widely used as stabilizers to mitigate these effects and extend the service life of polymers. The antioxidant capability of these molecules typically stems from their ability to act as free radical scavengers, which interrupts the auto-oxidation cycle of the polymer.

Studies on 4,4'-bis(2,6-di-tert-butylphenol), an analogue of the subject compound, have demonstrated its high efficiency as a stabilizer in various polymers, including isoprene rubber and polypropylene. researchgate.net This class of compounds is recognized for its ability to slow the oxidation rate and improve the shelf life of polymeric materials. researchgate.net

In comparative studies, this bisphenol derivative has shown superior performance over other commercial antioxidants. For instance, in the stabilization of polypropylene, it significantly surpassed other antioxidants in terms of the oxidation induction period. researchgate.net This indicates a greater ability to resist the onset of oxidative degradation. When incorporated into SKI-3 synthetic rubber, it provided a higher plasticity retention index compared to other phenolic antioxidants, demonstrating its effectiveness in preserving the mechanical properties of the rubber during aging. researchgate.net The introduction of this stabilizer into polypropylene also increases the temperatures at which degradation and weight loss begin, effectively expanding the operational temperature range and prolonging the material's functional lifespan. researchgate.net

Table 2: Performance of 4,4'-bis(2,6-di-tert-butylphenol) as a Stabilizer

Polymer Performance Metric Result
SKI-3 Synthetic Rubber Plasticity Retention Index (%) at 0.3 wt% 91 researchgate.net
Polypropylene Onset Temperature of Weight Loss (°C) Increased vs. unstabilized PP researchgate.net

Structure-Performance Relationships in Engineering Applications

The performance of 4,4'-Methylenebis(2,6-dibromophenol) and its analogues in engineering applications is intrinsically linked to their molecular structure. The key structural features are the two phenolic rings linked by a methylene (B1212753) bridge, and the substituents on the aromatic rings.

The bisphenolic structure is fundamental to its function. The presence of two hydroxyl (-OH) groups on the aromatic rings allows the molecule to act as a potent hydrogen bond donor. This capability is crucial for its role in modifying damping properties, as seen in the PVA/CPE blends where hydrogen bonding drives the phase separation responsible for creating a new energy-dissipating mechanism. researchgate.net In stabilization, these hydroxyl groups are the active sites for scavenging free radicals, donating a hydrogen atom to neutralize peroxide radicals and thus terminating the degradation chain reaction. researchgate.net

The methylene bridge between the two phenolic rings provides a specific spatial arrangement and rotational flexibility, influencing how the molecule integrates into a polymer matrix and interacts with polymer chains. This bridging nature has also been shown to be effective in binding various metal centers, highlighting its versatile coordination behavior. researchgate.net

The substituents on the phenolic rings (bromo- groups in the subject compound or tert-butyl groups in the studied analogues) play a critical role. These bulky groups provide steric hindrance around the hydroxyl group. This steric effect is vital for the molecule's function as an antioxidant; it stabilizes the resulting phenoxy radical after it has donated its hydrogen atom, preventing it from participating in further undesirable reactions and enhancing its efficiency as a stabilizer. researchgate.net In the case of 4,4'-Methylenebis(2,6-dibromophenol), the bromine atoms also confer a high degree of flame retardancy, a well-established property of brominated compounds, making it a multifunctional additive in applications where both stabilization and fire safety are required.

This direct link between the molecular architecture—the bridging bisphenolic core and the nature of its ring substituents—and the resultant material enhancements in damping and durability is a clear illustration of structure-performance relationships in polymer engineering.

Environmental Fate and Analytical Monitoring

Environmental Release and Distribution Pathways

The release of 4,4'-Methylenebis(2,6-dibromophenol) into the environment can occur during its manufacture, incorporation into products, and the disposal or recycling of those products. As with many BFRs, it can be released into the air, water, and soil. researchgate.net

There is a notable lack of specific data on the atmospheric transport and deposition of 4,4'-Methylenebis(2,6-dibromophenol). However, the environmental behavior of other brominated compounds, such as bromoanisoles which are derived from bromophenols, suggests that atmospheric transport is a potential pathway for long-range distribution. acs.org The transport of pollutants to remote regions like the Barents Sea is known to occur via air currents. mosj.no For brominated flame retardants in general, atmospheric deposition is a recognized source of contamination in aquatic environments. researchgate.net The extent of atmospheric transport would be influenced by the compound's vapor pressure and its partitioning between the gas phase and atmospheric particles.

Note: This table is for illustrative purposes and does not represent measured data for 4,4'-Methylenebis(2,6-dibromophenol).

Once in aquatic systems, the behavior of hydrophobic compounds like brominated phenols is largely governed by their tendency to partition from water to organic matter. mdpi.com BFRs are known to have low water solubility and a preference for partitioning into organic phases such as sediments and suspended particles. mdpi.com This behavior is influenced by the octanol-water partition coefficient (Kow), with higher values indicating a greater tendency to associate with organic matter. nih.gov For many BFRs, this leads to their accumulation in sediments, which can act as a long-term sink and a potential source of future contamination. researchgate.net Dissolved organic matter in the water can also influence the mobility and bioavailability of these compounds. udel.edu

Limited specific information is available regarding the sorption and mobility of 4,4'-Methylenebis(2,6-dibromophenol) in soil. However, studies on other brominated phenols and brominated diphenyl ethers indicate that the organic carbon content of the soil is a key factor in their sorption. nih.govthescipub.com Compounds with high hydrophobicity tend to bind strongly to soil organic matter, which limits their mobility and potential to leach into groundwater. thescipub.com The pH of the soil and groundwater can also play a role in the sorption of phenolic compounds, as it affects their ionization state. thescipub.com Analytical methods have been developed for the simultaneous determination of various brominated phenols in soil samples, which is crucial for monitoring their presence in the terrestrial environment. researchgate.netnih.gov

Illustrative Data Table: Factors Influencing Soil Sorption of Brominated Phenols

Soil/Compound Property Influence on Sorption Expected Mobility
High Soil Organic Carbon Increased Sorption Low
Low Soil Organic Carbon Decreased Sorption High
High Compound Hydrophobicity (Kow) Increased Sorption Low
Soil pH (relative to compound pKa) Can influence the ionic state and therefore sorption Variable

Note: This table provides a general overview and is not based on specific data for 4,4'-Methylenebis(2,6-dibromophenol).

Abiotic Degradation Pathways

Abiotic degradation processes, such as photolysis and hydrolysis, are important for the transformation of organic contaminants in the environment.

There is a lack of specific experimental data on the hydrolysis of 4,4'-Methylenebis(2,6-dibromophenol). Generally, the ether and methylene (B1212753) bridges in related compounds are resistant to hydrolysis under typical environmental pH and temperature conditions. The rate of hydrolysis for phenolic compounds can be influenced by pH. researchgate.netacs.org Given the stability of the core structure, hydrolysis is not expected to be a primary degradation pathway for this compound in the environment.

Thermal Degradation Products and Mechanisms

Direct experimental data on the thermal degradation of 4,4'-Methylenebis(2,6-dibromophenol) is not extensively available in the reviewed scientific literature. However, its degradation pathways can be inferred from studies of the structurally similar and widely used brominated flame retardant, 4,4′‐isopropylidene bis‐2,6‐dibromophenol, commonly known as Tetrabromobisphenol A (TBBPA). researchgate.net

The primary structural difference is the bridge connecting the two phenyl rings: a methylene bridge (-CH₂) in the subject compound versus an isopropylidene bridge (-C(CH₃)₂) in TBBPA. The thermal decomposition of TBBPA is understood to be a free-radical process that initiates with the cleavage of the isopropylidene linkage and the carbon-bromine (C-Br) bonds. researchgate.netnih.gov This process yields a range of products, including hydrogen bromide (HBr), phenol (B47542), and various mono-, di-, and tribrominated phenols. cetjournal.it

By analogy, the thermal degradation of 4,4'-Methylenebis(2,6-dibromophenol) would likely initiate at the weakest bonds under thermal stress: the C-Br bonds and the C-C bonds of the methylene bridge. The anticipated mechanism involves:

Homolytic Cleavage : Fission of the C-Br bonds, releasing bromine radicals (Br•). These highly reactive radicals can abstract hydrogen atoms, leading to the formation of HBr.

Bridge Scission : Cleavage of the methylene bridge, breaking the molecule into smaller phenolic fragments.

Rearrangement and Charring : At higher temperatures, the resulting phenolic radicals can undergo further reactions, leading to the formation of a stable carbonaceous char.

The expected primary degradation products are summarized in the table below, drawing a comparison with those from TBBPA.

Property4,4'-Methylenebis(2,6-dibromophenol)Tetrabromobisphenol A (TBBPA) (for comparison)
StructureTwo 2,6-dibromophenol (B46663) units linked by a -CH₂- bridgeTwo 2,6-dibromophenol units linked by a -C(CH₃)₂- bridge
Predicted Primary Gaseous ProductsHydrogen Bromide (HBr)Hydrogen Bromide (HBr)
Predicted Primary Aromatic Products2,6-Dibromophenol, Phenol, other polybrominated phenolsMono-, di-, and tribromobisphenol-A; Phenol; mono-, di-, and tribromophenol researchgate.net
Solid ResidueCharChar researchgate.net

Biotic Transformation and Bioremediation Potential

Microbial Degradation Pathways in Environmental Media

While specific microbial degradation pathways for 4,4'-Methylenebis(2,6-dibromophenol) have not been detailed in existing research, a plausible pathway can be constructed based on studies of its non-brominated analogue, Bisphenol F (BPF), and other brominated phenols.

The degradation of the core carbon structure is likely to follow the pathway established for BPF, which has been shown to be degraded by bacterial strains such as Sphingobium yanoikuyae FM-2. nih.govnih.gov This process begins with an attack on the methylene bridge. nih.gov Concurrently, microbial reductive debromination, a process observed in the degradation of compounds like 2,4,6-tribromophenol, would be necessary to remove the bromine substituents. uniba.sk

A proposed sequential pathway would involve:

Initial Oxidation : The degradation is initiated by the enzymatic hydroxylation of the methylene bridge, transforming the parent compound into bis(3,5-dibromo-4-hydroxyphenyl)methanol. nih.gov

Further Oxidation : This intermediate alcohol is further oxidized to form 4,4'-dihydroxy-3,3',5,5'-tetrabromobenzophenone. nih.gov

Ester Formation : A subsequent Baeyer-Villiger monooxygenase-catalyzed reaction introduces an oxygen atom, forming an ester linkage. nih.gov

Hydrolysis and Cleavage : The ester is hydrolyzed, cleaving the molecule into smaller aromatic intermediates such as 3,5-dibromo-4-hydroxybenzoate (B1263476) and 3,5-dibromohydroquinone.

Reductive Debromination : Throughout this process, or following the initial cleavage, enzymatic processes would remove the bromine atoms, a step essential for further degradation. Bacteria like Cupriavidus sp. have been shown to catalyze the debromination of brominated phenols. nih.govresearchgate.net

Ring Cleavage : Once debrominated, the resulting simple phenolic compounds can enter central metabolic pathways and be mineralized.

Enzymatic Biotransformations and Metabolite Identification

The biotransformation of 4,4'-Methylenebis(2,6-dibromophenol) is predicted to be a multi-step enzymatic process. The key enzymes likely involved are monooxygenases for the initial attack on the methylene bridge and subsequent ester formation, dehydrogenases for the oxidation steps, and dehalogenases for the removal of bromine. nih.govnih.gov

Specifically, the enzymatic classes could include:

Methane Monooxygenases : These enzymes are known to hydroxylate C-H bonds, making them prime candidates for the initial attack on the methylene bridge.

Baeyer-Villiger Monooxygenases : This class of enzymes catalyzes the insertion of an oxygen atom adjacent to a carbonyl group, a key step in the cleavage of the benzophenone (B1666685) intermediate identified in the BPF pathway. nih.gov

Reductive Dehalogenases : These enzymes are crucial for cleaving the carbon-bromine bond, which is a critical detoxification and degradation step.

Dioxygenases : Following debromination, these enzymes are responsible for the aromatic ring cleavage, opening the ring structure for further metabolism. nih.gov

Based on this enzymatic logic, a series of predictable metabolites can be identified.

Parent CompoundPredicted Intermediate MetaboliteEnzyme Class ImplicatedSubsequent Product
4,4'-Methylenebis(2,6-dibromophenol)Bis(3,5-dibromo-4-hydroxyphenyl)methanolHydroxylase/Monooxygenase4,4'-dihydroxy-3,3',5,5'-tetrabromobenzophenone
4,4'-dihydroxy-3,3',5,5'-tetrabromobenzophenoneBrominated 4-hydroxyphenyl-4-hydroxybenzoate analogBaeyer-Villiger Monooxygenase3,5-dibromo-4-hydroxybenzoate and 3,5-dibromohydroquinone
3,5-dibromo-4-hydroxybenzoate4-hydroxybenzoateReductive DehalogenaseRing cleavage products

Assessment of Degradation Product Formation (non-toxicological context)

The formation of degradation products from 4,4'-Methylenebis(2,6-dibromophenol) varies significantly depending on the degradation route.

Thermal Degradation : This abiotic process is characterized by fragmentation and radical reactions, leading to the formation of HBr, 2,6-dibromophenol, phenol, and a complex mixture of other brominated aromatic compounds. The ultimate fate of a significant portion of the carbon is a solid char residue.

Biotic Degradation : This process is a controlled, sequential transformation. It is expected to produce a series of increasingly oxidized and less brominated intermediates. Key products would include hydroxylated and ketonic derivatives of the parent compound, followed by cleavage into smaller, more manageable aromatic acids and phenols like 3,5-dibromo-4-hydroxybenzoate. The ultimate products of complete mineralization would be carbon dioxide, water, and bromide ions.

Advanced Environmental Monitoring Techniques

Sample Collection and Preservation Strategies for Complex Matrices

The effective monitoring of 4,4'-Methylenebis(2,6-dibromophenol) in the environment is challenging due to its hydrophobicity, tendency to bind to particulate matter, and presence at trace levels in complex matrices like soil, sediment, and biological tissues. mdpi.comresearchgate.net Proper sample collection and preservation are critical first steps to ensure accurate and reliable analysis, minimizing the risk of contamination or degradation. nih.gov

Water Samples :

Collection : Amber glass bottles are typically used to prevent photodegradation. For dissolved phase analysis, water is filtered immediately upon collection using a glass fiber filter (GFF). For total concentration, whole water samples are collected.

Preservation : Samples should be stored at 4°C and extracted as soon as possible, typically within 48 hours to 7 days, to prevent microbial degradation.

Soil and Sediment Samples :

Collection : Samples are collected using stainless steel corers or scoops to avoid contamination. They are often wrapped in aluminum foil or placed in glass jars.

Preservation : Samples should be frozen at -20°C to halt biological activity and then freeze-dried to remove water before extraction. This stabilizes the sample for longer-term storage.

Biological Tissues :

Collection : Tissues are dissected using clean stainless-steel tools. Samples are immediately wrapped in foil or placed in high-density polyethylene (B3416737) (HDPE) containers.

Preservation : Immediate freezing at -20°C or lower is essential. For long-term storage, temperatures of -80°C are preferred. Samples are typically homogenized and freeze-dried prior to analysis.

The following table summarizes common strategies for the extraction and cleanup of brominated flame retardants from various environmental matrices, which are applicable to 4,4'-Methylenebis(2,6-dibromophenol).

MatrixExtraction TechniqueCommon SolventsCleanup/Purification Method
WaterSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.govDichloromethane (B109758) (DCM), HexaneSPE cartridges (e.g., Florisil, silica) to remove polar interferences.
Soil/SedimentPressurized Liquid Extraction (PLE/ASE), Soxhlet Extraction, Ultrasonic Extraction researchgate.netnih.govHexane:DCM, Hexane:Acetone (B3395972) nih.govGel Permeation Chromatography (GPC) for macromolecule removal; multi-layer silica (B1680970) gel columns (acidic/basic/neutral) for fractionation. researchgate.net
BiotaPLE/ASE, Soxhlet Extraction, Matrix Solid-Phase Dispersion (MSPD) mdpi.comHexane:DCM, Acetonitrile (B52724)GPC for lipid removal; concentrated sulfuric acid treatment to destroy lipids. mdpi.com

Extraction and Cleanup Procedures for Environmental Samples

The accurate quantification of 4,4'-Methylenebis(2,6-dibromophenol) in complex environmental matrices such as soil, sediment, and water necessitates robust extraction and cleanup procedures. These steps are crucial for isolating the target analyte from interfering substances, thereby enhancing the sensitivity and reliability of subsequent analytical detection. The selection of an appropriate method depends on the sample matrix, the concentration of the analyte, and the required detection limits.

Commonly employed techniques for phenolic compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and for solid samples, Soxhlet extraction and matrix solid-phase dispersion (MSPD).

Solid-Phase Extraction (SPE): This is a widely used technique for water samples. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. For acidic compounds like phenols, sorbents such as polymeric resins or graphitized carbon black are often effective. hpst.cz The pH of the water sample may need to be adjusted to an acidic level to ensure the phenol is in its protonated form, enhancing its retention on the sorbent.

Matrix Solid-Phase Dispersion (MSPD): This method is particularly suitable for solid and semi-solid samples like sediment and sludge, as it integrates sample homogenization, extraction, and cleanup into a single process. dphen1.com In a typical MSPD procedure, the sample is blended with a solid sorbent (e.g., C18-bonded silica). This mixture is then packed into a column, and interfering compounds can be washed away before the target analyte is eluted with an appropriate solvent. For related brominated phenols, MSPD has been shown to provide high recovery rates. dphen1.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to extract analytes from solid samples quickly and efficiently with reduced solvent consumption compared to traditional methods like Soxhlet extraction.

The cleanup step is essential to remove co-extracted matrix components that could interfere with chromatographic analysis. This is often achieved using different SPE cartridges or column chromatography with adsorbents like Florisil or silica gel.

Table 1: Overview of Extraction and Cleanup Procedures

Technique Sample Matrix Principle Advantages Common Sorbents/Solvents
Solid-Phase Extraction (SPE) Water Analyte partitions from liquid phase to a solid sorbent. Reduced solvent use, high concentration factor, potential for automation. Polymeric (e.g., Oasis HLB), C18, Graphitized Carbon; Elution with Methanol, Acetonitrile.
Matrix Solid-Phase Dispersion (MSPD) Soil, Sediment, Sludge Sample is dispersed on a solid support, combining extraction and cleanup. Single-step process, reduced solvent and sample size. dphen1.com C18, Florisil; Elution with Acetonitrile, Dichloromethane. dphen1.com
Pressurized Liquid Extraction (PLE) Soil, Sediment Extraction with solvents at elevated temperature and pressure. Fast, efficient, low solvent volume. Dichloromethane/Acetone mixtures, Hexane/Acetone mixtures.

Chromatographic Detection and Quantification (e.g., GC-MS, LC-MS/MS)

Following extraction and cleanup, instrumental analysis is performed to detect and quantify 4,4'-Methylenebis(2,6-dibromophenol). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose due to their high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a derivatization step is often necessary for phenolic compounds to increase their volatility and improve their chromatographic peak shape. Silylation is a common derivatization method. The derivatized analyte is then separated on a capillary GC column (e.g., a non-polar DB-5ms column) and detected by a mass spectrometer. researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity by monitoring characteristic ions of the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and often does not require derivatization, which simplifies sample preparation. The separation is achieved using a reverse-phase HPLC column (e.g., a C18 column). The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. researchgate.net Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for acidic phenolic compounds. researchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition. researchgate.net

Table 2: Typical Chromatographic and Mass Spectrometric Parameters

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation Column Non-polar capillary column (e.g., DB-5ms, HP-5MS) mdpi.com Reverse-phase C18 or C8 column researchgate.net
Derivatization Often required (e.g., silylation) to increase volatility. researchgate.net Generally not required.
Mobile Phase - Gradient of water and acetonitrile/methanol, often with formic acid. researchgate.net
Ionization Source Electron Ionization (EI) mdpi.com Electrospray Ionization (ESI), typically in negative mode. researchgate.net
Detection Mode Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM) researchgate.net
Key Advantage High-resolution separation, extensive spectral libraries. High sensitivity and selectivity, minimal sample preparation.

Quality Assurance and Quality Control in Environmental Analysis

A rigorous Quality Assurance/Quality Control (QA/QC) program is essential to ensure that analytical data are reliable, defensible, and of known quality. epa.gov This involves a set of procedures implemented throughout the sample handling and analysis process.

Key QA/QC elements include:

Method Blanks: A sample of clean matrix is processed and analyzed in the same manner as the field samples to check for contamination introduced during laboratory procedures.

Field Blanks: A sample of analyte-free water or solvent is taken to the field and exposed to sampling conditions to assess contamination during sample collection and transport.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the target analyte is added to a duplicate field sample before extraction. The recovery of the spike is used to evaluate the effect of the sample matrix on the analytical method's performance and to assess precision. uqam.ca

Laboratory Control Samples (LCS): A known amount of the analyte is added to a clean, controlled matrix (e.g., reagent water) and analyzed with each batch of samples. The LCS is used to monitor the performance of the entire analytical process, independent of matrix effects. uqam.ca

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not expected to be in the samples is added to every sample, standard, and blank before analysis. This is used to correct for variations in instrument response and sample processing.

Calibration Standards: A series of solutions containing the analyte at known concentrations are analyzed to generate a calibration curve, which is used to quantify the analyte in the field samples.

Table 3: Key QA/QC Parameters in Environmental Analysis

QA/QC Parameter Purpose Acceptance Criteria Example
Method Blank Assess laboratory contamination. Below method detection limit (MDL).
Matrix Spike (MS) Evaluate matrix interference and method accuracy. Recovery within 70-130% (varies by method). uqam.ca
Matrix Spike Duplicate (MSD) Evaluate method precision. Relative Percent Difference (RPD) < 20%. uqam.ca
Laboratory Control Sample (LCS) Monitor overall method performance and accuracy. Recovery within 80-120% (varies by method). uqam.ca
Internal Standard Correct for variations in analysis. Response within 50-150% of calibration standard.

Remediation Technologies for Contaminated Media

When 4,4'-Methylenebis(2,6-dibromophenol) is found to contaminate soil or water, remediation may be necessary to mitigate potential environmental risks. The choice of remediation technology depends on site-specific factors, including the type and concentration of the contaminant, soil and groundwater characteristics, and cost-effectiveness. Several technologies show potential for treating sites contaminated with brominated phenols.

In Situ Chemical Oxidation (ISCO): This technology involves injecting chemical oxidants into the contaminated soil or groundwater to destroy the contaminant. Oxidants like permanganate, persulfate, or ozone can break down the aromatic structure of phenolic compounds. nih.gov

Bioremediation: This approach uses microorganisms to degrade contaminants. For some chlorinated phenols, bioremediation has been effective under specific conditions. nih.gov For instance, creating anaerobic conditions by adding a carbon source (like a starchy by-product) can stimulate microbial consortia to degrade substituted phenols. nih.gov The effectiveness for a tetrabrominated compound would require specific microbial studies.

Photocatalysis: Advanced oxidation processes like photocatalysis have shown promise for degrading similar brominated flame retardants. nih.gov This method uses a semiconductor catalyst (like titanium dioxide or magnetite) and a light source (e.g., UV light) to generate highly reactive hydroxyl radicals that can mineralize the organic contaminant. Studies on the related compound TBBPA demonstrated significant removal from aqueous solutions using this method. nih.gov

Excavation and Disposal: This is a straightforward physical method that involves removing the contaminated soil and transporting it to a permitted landfill. While effective for source removal, it can be costly and simply transfers the contaminant to another location. semanticscholar.org

Solidification/Stabilization (S/S): This technology reduces the mobility of contaminants by mixing the contaminated soil with binding agents, such as cement or slag. This process physically encapsulates the contaminant within a solid matrix, reducing its potential to leach into groundwater.

Table 4: Potential Remediation Technologies for Contaminated Media

Technology Media Principle Advantages Limitations
In Situ Chemical Oxidation (ISCO) Soil, Groundwater Chemical destruction of the contaminant in place. nih.gov Rapid treatment, effective for source zones. Can be costly, potential for non-specific reactions.
Bioremediation Soil, Groundwater Microbial degradation of the contaminant. researchgate.net Potentially low-cost, sustainable. Can be slow, requires specific environmental conditions. nih.gov
Photocatalysis Water Degradation by reactive radicals generated by a catalyst and light. nih.gov Can lead to complete mineralization. Limited by light penetration in turbid water or soil.
Excavation and Disposal Soil Physical removal of contaminated material. semanticscholar.org High certainty of removal from the site. High cost, transfers waste, potential for air emissions. semanticscholar.org
Solidification/Stabilization Soil Immobilization of the contaminant in a solid matrix. Reduces contaminant mobility and exposure risk. Increases volume of material, does not destroy the contaminant.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary challenge in the production of brominated compounds is the reliance on traditional bromination methods that often involve hazardous reagents like molecular bromine and produce significant waste streams. Future research is increasingly focused on developing "green" and sustainable synthetic pathways.

Key research objectives include:

Alternative Brominating Agents: Exploring the use of safer and more manageable brominating agents. N-bromosuccinimide (NBS) is a preferred alternative to the highly toxic and reactive molecular bromine (Br2), although challenges in achieving high yields and enantioselectivities persist in some reactions. researchgate.netnih.gov Research into optimizing reaction conditions with agents like NBS, potentially in combination with catalysts, is a promising avenue. researchgate.net

Catalytic Systems: Designing efficient catalytic systems, including organocatalysts, to improve reaction rates, selectivity, and reduce the need for harsh conditions. researchgate.net

Green Solvents: Minimizing the use of volatile and hazardous organic solvents by investigating greener alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.net

Continuous Flow Chemistry: Implementing continuous flow protocols for bromination can enhance safety by generating hazardous reagents like Br2 in situ and immediately consuming them, thus avoiding storage and transportation risks. nih.gov This approach also allows for better control over reaction parameters, potentially leading to higher yields and purity.

Exploration of Advanced Structural Modifications for Tailored Material Performance

Modifying the molecular structure of 4,4'-Methylenebis(2,6-dibromophenol) offers a powerful tool for tailoring the properties of the final materials in which it is incorporated. Introducing different functional groups or altering the core structure can fine-tune characteristics such as thermal stability, flame retardancy, and compatibility with polymer matrices.

Future research in this area will likely focus on:

Introducing Sterically Bulky Groups: Adding bulky substituents in the ortho position to the hydroxyl groups can reduce the reactivity of the compound. nih.gov This is a known strategy for controlling the curing process in epoxy resins and polyurethanes, allowing for longer processing times. nih.gov

Incorporating Electron-Withdrawing or -Donating Groups: The introduction of substituents like chlorine atoms can diminish the nucleophilicity and reactivity of related diamine compounds, a principle that could be explored for this bisphenol. nih.gov

Synthesis of Derivatives: Creating a library of derivatives by reacting the phenolic hydroxyl groups to form ethers or esters. These modifications can alter the compound's solubility, miscibility with polymers, and its potential for migration out of the host material.

These structural modifications are crucial for designing next-generation additives with performance characteristics precisely engineered for specific high-performance applications.

In-depth Mechanistic Understanding of Interactions at the Molecular Level

A fundamental understanding of the intermolecular and intramolecular forces governing the behavior of 4,4'-Methylenebis(2,6-dibromophenol) is critical for predicting its properties and interactions within a material. Advanced analytical and computational techniques are key to elucidating these mechanisms.

Areas for future investigation include:

Hydrogen Bonding: The phenolic hydroxyl groups are capable of forming strong hydrogen bonds. Studies on similar molecules, like 4,4′-Methylenebis(2,6-di-tert-butylphenol), have highlighted the importance of intramolecular hydrogen bonding in their antioxidant activity. Understanding the balance between intra- and intermolecular hydrogen bonding in 4,4'-Methylenebis(2,6-dibromophenol) is crucial for predicting its self-assembly and interaction with polymer chains.

Halogen Bonding and Other Weak Interactions: The bromine atoms can participate in halogen bonding, while other weak forces like C-H···π and π···π interactions also play a role in crystal packing and molecular assembly. ias.ac.in Quantitative analysis of these interactions, using computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed energetic insights. ias.ac.in

Conformational Analysis: The flexibility of the methylene (B1212753) bridge allows the two phenyl rings to adopt various conformations. Single-crystal X-ray analysis of related compounds has shown that substituents can significantly affect the twist angle between the aromatic rings, which in turn influences molecular packing and reactivity. nih.gov

Predictive Modeling for Environmental Behavior and Material Integration

Computational modeling and simulation are becoming indispensable tools for predicting the long-term behavior of chemical compounds, both within materials and in the environment. For 4,4'-Methylenebis(2,6-dibromophenol), predictive modeling can provide crucial insights that guide sustainable design and risk assessment.

Key research directions include:

Environmental Fate and Transport: Developing models to predict how the compound partitions between soil, water, and air, its potential for bioaccumulation, and its degradation pathways. Such models are vital for conducting comprehensive environmental risk assessments.

Quantitative Structure-Activity Relationship (QSAR): Establishing QSAR models to correlate the molecular structure of the compound and its potential derivatives with specific properties, including toxicity and environmental persistence.

Material Compatibility and Performance: Using molecular dynamics simulations to model the integration of the compound into polymer matrices. This can predict its effect on material properties like glass transition temperature and mechanical strength, and assess its potential to leach from the material over time.

These predictive tools can accelerate the development cycle of new materials by enabling virtual screening of modified compounds and providing early warnings about potential environmental or performance issues.

Design of Next-Generation Material Systems Incorporating the Compound

Building on a deeper molecular understanding and predictive modeling, future research will focus on incorporating 4,4'-Methylenebis(2,6-dibromophenol) and its optimized derivatives into novel, high-performance material systems.

Potential areas of innovation include:

Advanced Polymer Composites: Utilizing the compound as a reactive flame retardant or a monomer in the synthesis of new polymers, creating materials with inherent flame retardancy and improved thermal stability for demanding applications in electronics and aerospace.

Smart Materials: Exploring the potential for the compound's derivatives to contribute to "smart" functionalities, such as sensing or self-healing capabilities in polymers, by leveraging their specific chemical and physical properties.

The goal is to move beyond simply using the compound as an additive and toward its intelligent integration as a key building block in advanced, functional materials.

Addressing Emerging Research Questions in Brominated Organic Chemistry

The study of 4,4'-Methylenebis(2,6-dibromophenol) is situated within the broader context of brominated organic chemistry, a field with its own set of challenges and questions. researchgate.net

Key overarching research themes include:

Environmental Persistence and Degradation: Brominated flame retardants as a class have faced scrutiny for their environmental persistence and bioaccumulation. researchgate.net A critical research area is the study of the degradation pathways of compounds like 4,4'-Methylenebis(2,6-dibromophenol) under various environmental conditions (e.g., photocatalysis, ozonolysis) to better understand their long-term fate and identify any potentially harmful degradation by-products. nih.gov

Circular Economy Approaches: Investigating methods for the recovery and recycling of brominated compounds from end-of-life products is essential for developing a more circular economy for plastics and electronic materials.

Addressing these fundamental questions will not only inform the use of 4,4'-Methylenebis(2,6-dibromophenol) but also guide the development of future generations of safer and more sustainable brominated materials.

Methodological Innovations in Analytical and Environmental Sciences

The ability to accurately detect and quantify 4,4'-Methylenebis(2,6-dibromophenol) and related substances in complex matrices is fundamental to research, quality control, and environmental monitoring. cdc.gov

Future research should focus on:

Highly Sensitive Detection Methods: Developing more sensitive and selective analytical methods for trace-level detection in environmental samples (water, soil, biota) and biological tissues. This often involves coupling separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with advanced mass spectrometry (MS). cdc.govnih.gov

Sample Preparation Techniques: Innovating sample extraction and clean-up procedures to improve efficiency, reduce solvent consumption, and minimize matrix effects, which can interfere with analysis. nih.govresearchgate.net

Analysis of Degradation Products: Creating analytical protocols specifically designed to identify and quantify the by-products formed during the environmental degradation or incineration of materials containing the compound.

Advances in analytical science are crucial for building a comprehensive understanding of the compound's lifecycle, from industrial production to its ultimate environmental fate. cdc.gov

Conclusion

Summary of Key Research Findings and Contributions

Scientific literature dedicated specifically to 4,4'-Methylenebis(2,6-dibromophenol) is sparse, which significantly limits a comprehensive summary of research findings. The primary available information is centered on its identification and basic characterization.

One of the few notable occurrences of this compound is its identification as a natural product in the marine red alga Odonthalia corymbifera. nih.gov The presence of such a complex halogenated molecule in a natural source is of interest to the field of marine biotechnology and natural product chemistry, suggesting biosynthetic pathways for bromination in marine organisms.

Beyond its natural occurrence, data is largely confined to chemical databases which list its fundamental properties. Patents associated with this chemical structure exist, indicating potential commercial or industrial interest, though the specific applications detailed in these patents are not extensively documented in publicly accessible research. nih.gov There is a significant lack of published studies on its synthesis, reactivity, material applications, and toxicological profile. Research on similar structures, such as other brominated phenols and methylene-bridged compounds, has explored their use as flame retardants, polymer additives, and antimicrobial agents. europa.eucymitquimica.com However, direct experimental evidence for these applications for 4,4'-Methylenebis(2,6-dibromophenol) is not available in the current body of scientific literature.

Broader Implications for Materials Science and Environmental Chemistry

While direct research is limited, the study of 4,4'-Methylenebis(2,6-dibromophenol) could have broader implications for both materials science and environmental chemistry, primarily extrapolated from the known characteristics of brominated compounds.

Materials Science: Like other brominated phenols, the high bromine content by weight suggests potential efficacy as a flame retardant. Research into this compound could contribute to the development of new flame-retardant materials. Its dimeric phenolic structure could allow it to be incorporated into polymer backbones, such as epoxies or polycarbonates, potentially offering improved thermal stability and reduced leaching compared to additive flame retardants. guidechem.com Investigations could focus on how the methylene (B1212753) bridge affects its thermal degradation and flame-retardant mechanisms compared to other bridges, like the isopropylidene group in TBBPA.

Environmental Chemistry: The environmental fate and toxicological profile of brominated flame retardants are of significant global concern. europa.eu Research on 4,4'-Methylenebis(2,6-dibromophenol) is crucial to understanding its potential environmental impact. Key areas of investigation would include its persistence in soil and water, its potential for bioaccumulation in organisms, and its degradation pathways (both biotic and abiotic). mdpi.com Such studies are vital for conducting thorough environmental risk assessments. As regulations on existing brominated compounds become stricter, understanding the environmental and health profiles of potential alternatives or lesser-known relatives like this one is essential for informed chemical management and regulation. europa.eueuropa.eu

Outlook for Continued Research on 4,4'-Methylenebis(2,6-dibromophenol) and Related Compounds

The current knowledge gap surrounding 4,4'-Methylenebis(2,6-dibromophenol) presents numerous opportunities for future research. A clear outlook for continued investigation would follow a structured path from fundamental chemistry to applied and environmental science.

Synthesis and Characterization: There is a need for the development and publication of efficient and scalable synthesis methods. Following synthesis, a complete characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is required to establish a definitive set of spectroscopic data for this compound.

Materials Science Applications: Future work should investigate its viability as a flame retardant. This would involve incorporating it into various polymers and testing the flammability, thermal stability, and mechanical properties of the resulting materials. Comparing its performance to established flame retardants would be a key benchmark.

Environmental and Toxicological Assessment: A critical area for research is its environmental fate and toxicity. Studies should focus on its biodegradability, potential for bioaccumulation, and aquatic toxicity. nih.gov Investigating its degradation products is also crucial, as these can sometimes be more toxic than the parent compound. semanticscholar.org Furthermore, toxicological studies are needed to assess its potential effects on human health, including endocrine-disrupting activity, which is a known concern for some phenolic compounds. nih.gov

Natural Product Chemistry: Further investigation into its role in Odonthalia corymbifera could provide insights into the biosynthesis of complex halogenated compounds in marine environments and explore any potential ecological functions or novel biological activities.

Q & A

Basic: What synthetic routes are established for TBBPA, and how can purity be optimized?

TBBPA is synthesized via bromination of bisphenol A (BPA) using liquid bromine in a solvent (e.g., CCl₄) at 20–40°C . Key impurities include unreacted BPA, mono-/tribrominated intermediates, and oxidative byproducts. Optimization strategies:

  • Stoichiometric control : Maintain a 4:1 molar ratio of Br₂ to BPA to minimize under-bromination.
  • Solvent selection : Use halogenated solvents to enhance bromine solubility and reaction homogeneity.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities .

Basic: Which analytical techniques are prioritized for characterizing TBBPA and its derivatives?

Technique Application Methodological Considerations
¹H/¹³C NMR Structural elucidationUse deuterated methanol (CD₃OD) to resolve aromatic proton signals; compare with reference spectra for diastereomers .
GC-MS Purity assessmentDerivatize with BSTFA to improve volatility; monitor m/z 544 [M⁺] for TBBPA .
HPLC-UV QuantificationC18 column, acetonitrile/water (70:30) mobile phase; detect at 210 nm .

Basic: What are the dominant environmental exposure pathways for TBBPA?

TBBPA is released via leaching from electronic waste (e.g., plastic enclosures) into settled dust, with transfer coefficients modeled using fugacity-based assays . Key pathways:

  • Indoor dust : 0.1–1.2 µg/g detected in household dust samples.
  • Aquatic systems : Adsorption to sediments due to low water solubility (0.12 mg/L at 25°C).
  • Biotic transformation : Microbial O-methylation in anaerobic sediments produces methyl ether derivatives (e.g., TBBPA dimethyl ether), increasing lipophilicity and bioaccumulation potential .

Advanced: How can contradictions in reported ecotoxicological data be resolved?

Discrepancies in toxicity (e.g., LC₅₀ ranges: 0.5–5 mg/L for fish) arise from:

  • Derivative interference : Metabolites like TBBPA dimethyl ether exhibit higher toxicity than the parent compound; assays must differentiate using LC-MS/MS .
  • Exposure matrix effects : Toxicity in dust vs. aqueous media varies due to bioavailability differences. Standardize testing using OECD TG 315 (sediment toxicity) .

Advanced: What strategies minimize halogenated byproducts during synthesis?

  • Catalytic bromination : Use FeBr₃ (5 mol%) to reduce Br₂ excess and suppress polybrominated diphenyl ether (PBDE) formation.
  • Solvent-free conditions : Melt-phase bromination at 60°C reduces solvent-derived impurities.
  • In-line monitoring : FTIR tracks reaction progress (disappearance of BPA’s hydroxyl stretch at 3350 cm⁻¹) .

Advanced: How does microbial degradation influence TBBPA’s environmental persistence?

  • Methylation pathways : Mycobacterium spp. mediate O-methylation via S-adenosyl methionine (SAM)-dependent transferases, producing mono-/dimethyl ethers. Quantify metabolites using ¹⁴C-labeled TBBPA and radio-HPLC .
  • Mineralization rates : <5% mineralization in aerobic conditions; anaerobic degradation via reductive debromination (half-life: 120–150 days in sludge) .

Advanced: How is TBBPA’s stability assessed in polymer matrices?

In epoxy resins, TBBPA acts as a reactive flame retardant. Stability assays include:

  • Thermogravimetric analysis (TGA) : Decomposition onset >300°C indicates thermal stability.
  • Leaching tests : Accelerated aging (70°C, 95% RH for 28 days) with GC-MS analysis of leachates .
  • Mechanical integrity : DMA measures glass transition temperature (Tg) shifts; <5% Tg reduction confirms matrix compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.